N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
Description
N-(2-Methoxy-5-methylphenyl)-2-[3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a structurally complex molecule featuring:
- Acetamide backbone: Substituted with a 2-methoxy-5-methylphenyl group at the N-position.
- Pyridinone ring: Linked to a 1,2,4-oxadiazole heterocycle, which is further substituted with a 4-methylphenyl group.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-15-6-9-17(10-7-15)22-26-23(32-27-22)18-5-4-12-28(24(18)30)14-21(29)25-19-13-16(2)8-11-20(19)31-3/h4-13H,14H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCWPAMETRPUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from diverse research studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a unique structure comprising:
- A methoxy and methyl-substituted phenyl ring.
- An oxadiazole ring.
- A dihydropyridinyl acetamide moiety.
This structural configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit broad anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.
In a study involving 1,2,4-oxadiazole derivatives:
- Compound 16a demonstrated an IC50 value of 89 pM against hCA IX and 0.75 nM against hCA II, indicating potent selective inhibition .
- Further evaluations revealed that certain oxadiazole derivatives could arrest the cell cycle at the G0-G1 phase in cancer cells like MCF-7 and SK-MEL-2 .
Antimicrobial Activity
The oxadiazole scaffold has also been noted for its antimicrobial properties. Studies have shown that certain derivatives can inhibit bacterial growth effectively. The mechanism often involves disruption of cellular processes or direct interaction with microbial DNA .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or survival pathways.
- Cell Cycle Disruption: As indicated by studies showing cell cycle arrest in cancer cells, it may interfere with normal cell cycle regulation mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Anticancer | 16a | 0.089 | hCA IX |
| Anticancer | 17a | 0.65 | MCF-7 |
| Antimicrobial | Various | Variable | Bacterial strains |
Recent Findings
Recent literature reviews have highlighted the potential of oxadiazole derivatives in drug discovery:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Table 1: Key Structural Differences Among Analogues
*Calculated based on molecular formula.
Key Observations:
- Heterocycle Diversity : The target’s 1,2,4-oxadiazole offers rigidity and electron-deficient properties, contrasting with the triazole’s sulfur-containing flexibility in or the fused pyrimidoindole system in .
Characterization Tools:
- X-ray crystallography (SHELX , WinGX ) confirmed molecular geometries.
- Spectroscopic methods (IR, NMR, MS) were used across analogues to validate structures .
Table 2: Comparative Bioactivity and Properties
*Calculated using ChemDraw.
Key Findings:
- Bioactivity : The triazole analogue exhibits antifungal activity, while the thiazolidinedione shows hypoglycemic effects, highlighting the role of heterocycles in target specificity.
- Lipophilicity : The target’s higher LogP (3.2 vs. 1.9–2.8) suggests superior passive diffusion across biological membranes.
- Metabolic Stability : The oxadiazole’s resistance to hydrolysis may extend half-life compared to thiazolidinedione derivatives .
Structure-Activity Relationships (SAR)
- Heterocycle Impact : Oxadiazoles generally exhibit stronger electron-withdrawing effects than triazoles, enhancing binding to electron-rich enzyme pockets.
- Substituent Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
